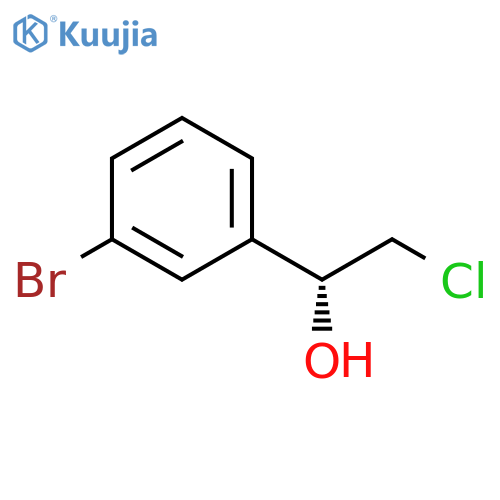

Cas no 1567881-16-6 ((1R)-1-(3-bromophenyl)-2-chloroethan-1-ol)

1567881-16-6 structure

商品名:(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol

CAS番号:1567881-16-6

MF:C8H8BrClO

メガワット:235.505520820618

MDL:MFCD24346571

CID:4606710

PubChem ID:83001181

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol

-

- MDL: MFCD24346571

- インチ: 1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1

- InChIKey: FSNYFQPYJRBWNX-QMMMGPOBSA-N

- ほほえんだ: [C@H](C1=CC=CC(Br)=C1)(O)CCl

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202071-0.1g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 0.1g |

$272.0 | 2023-09-16 | |

| Enamine | EN300-202071-5.0g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 5.0g |

$2277.0 | 2023-03-01 | |

| TRC | A715095-100mg |

(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 100mg |

$ 295.00 | 2022-05-31 | ||

| TRC | A715095-50mg |

(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 50mg |

$ 210.00 | 2022-05-31 | ||

| Enamine | EN300-202071-0.05g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 0.05g |

$182.0 | 2023-09-16 | |

| Enamine | EN300-202071-10.0g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 10.0g |

$3376.0 | 2023-03-01 | |

| Aaron | AR01B9GG-250mg |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 250mg |

$560.00 | 2025-02-09 | |

| Aaron | AR01B9GG-1g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 1g |

$1105.00 | 2025-02-09 | |

| 1PlusChem | 1P01B984-2.5g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 2.5g |

$1965.00 | 2024-06-20 | |

| Aaron | AR01B9GG-10g |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |

1567881-16-6 | 95% | 10g |

$4667.00 | 2023-12-15 |

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol 関連文献

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

1567881-16-6 ((1R)-1-(3-bromophenyl)-2-chloroethan-1-ol) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬